L-canavanine

Catalog No.
S532639
CAS No.
543-38-4
M.F
C5H12N4O3
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-canavanine

CAS Number

543-38-4

Product Name

L-canavanine

IUPAC Name

2-amino-4-(diaminomethylideneamino)oxybutanoic acid

Molecular Formula

C5H12N4O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)

InChI Key

FSBIGDSBMBYOPN-UHFFFAOYSA-N

SMILES

C(CON=C(N)N)C(C(=O)O)N

Solubility

Very soluble in water
Insoluble in alcohol, ether, benzene

Synonyms

(L)-Canavanine; AI3-52153; AI3 52153; AI352153

Canonical SMILES

C(CON=C(N)N)C(C(=O)O)N

Isomeric SMILES

C(CON=C(N)N)[C@@H](C(=O)O)N

Description

The exact mass of the compound L-canavanine is 176.0909 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.0x10+6 mg/l at 25 °c (est)very soluble in waterinsoluble in alcohol, ether, benzene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Allelopathic compound

    L-canavanine is produced by various legumes like jack bean and alfalfa and acts as a natural herbicide. Studies have shown that L-canavanine released from legume roots can disrupt the soil microbial community, impacting neighboring plants []. This allelopathic property is being investigated for its potential use in weed control strategies.

  • Anticancer potential

    Research suggests L-canavanine may have anticancer properties. Due to its structural similarity to the essential amino acid L-arginine, L-canavanine can be mistakenly incorporated into proteins by cancer cells. This disrupts protein function and can lead to cell death in some cancer cell lines, particularly when combined with arginine deprivation []. Further research is needed to determine its effectiveness and safety as a potential cancer treatment.

  • Plant defense mechanism

    The accumulation of L-canavanine in legume seeds is thought to be a defense mechanism against herbivores. Insects and animals that consume these seeds lack the enzymes necessary to break down L-canavanine, leading to toxicity [].

  • Understanding nitrogen fixation

    L-canavanine can serve as a precursor for cyanamide, a compound with various applications in agriculture and medicine. Studying the biosynthesis of cyanamide from L-canavanine helps us understand nitrogen fixation processes in plants [].

L-canavanine is a non-proteinogenic amino acid predominantly found in certain leguminous plants, such as jack beans and alfalfa. It is structurally analogous to the proteinogenic amino acid L-arginine, differing only by the substitution of a methylene group with an oxygen atom, resulting in a guanidinooxy structure. This compound accumulates mainly in the seeds, where it serves as a nitrogen source for germinating plants and acts as a defense mechanism against herbivores by mimicking L-arginine, leading to the incorporation of L-canavanine into proteins and subsequent functional disruptions .

The primary mechanism of action of L-canavanine lies in its structural similarity to L-arginine. When ingested by insects, cellular machinery can mistakenly incorporate L-canavanine into proteins, leading to misfolding and disruption of essential cellular processes [, ]. This ultimately harms the insect and serves as a defense mechanism for the plant.

In contrast, legume plants possess enzymes that can distinguish L-canavanine from L-arginine, allowing them to utilize it as a nitrogen source during seed development [].

L-canavanine can be toxic if ingested in large quantities. Studies have shown negative effects on human and animal red blood cells at high doses. Consumption of raw or undercooked jackbeans, which are particularly rich in L-canavanine, can cause illness.

Safety precautions:

  • Avoid consumption of raw or undercooked legumes known to contain L-canavanine, particularly jackbeans.
  • Proper processing methods like soaking and cooking can significantly reduce L-canavanine content in legumes.
Due to its structural similarity to L-arginine. It can be incorporated into proteins by arginyl-tRNA synthetase, leading to the formation of canavanyl proteins that disrupt normal cellular functions. The incorporation of L-canavanine into proteins can interfere with RNA and DNA metabolism, protein synthesis, and arginine metabolism. Additionally, certain organisms can metabolize L-canavanine through enzymatic pathways that convert it into less harmful compounds like L-homoserine and hydroxyguanidine .

L-canavanine exhibits significant biological activity, primarily characterized by its toxicity to many herbivores and its potential role as an allelochemical. Its incorporation into proteins can lead to the production of dysfunctional proteins, which may result in cellular stress or death in sensitive organisms. This property has led to investigations into its effects on autoimmune diseases in humans and animals. Furthermore, L-canavanine has been studied for its anticancer properties due to its ability to disrupt normal protein synthesis in cancerous cells .

L-canavanine is synthesized naturally in plants through metabolic pathways involving amino acids. The specific biosynthetic pathway involves the conversion of L-arginine or related compounds through enzymatic reactions that introduce the guanidinooxy group. In laboratory settings, synthetic methods may include chemical modifications of L-arginine or related analogs to produce L-canavanine .

L-canavanine has various applications due to its unique properties:

  • Agricultural Use: As an allelochemical, it can deter herbivores from feeding on crops.
  • Biomedical Research: Its role as a potential anticancer agent is under investigation, particularly in disrupting protein synthesis in cancer cells.
  • Toxicological Studies: Research on its effects on human health and animal models contributes to understanding autoimmune diseases and dietary impacts .

Studies have shown that L-canavanine interacts with various biological systems by mimicking L-arginine. Its incorporation into proteins can lead to aberrant protein structures that disrupt normal cellular processes. Research has also indicated that specific insects have developed mechanisms to tolerate or metabolize L-canavanine effectively, allowing them to utilize it as a nitrogen source while avoiding its toxic effects .

Several compounds share structural similarities with L-canavanine, each exhibiting unique properties:

Compound NameStructure RelationUnique Properties
L-arginineParent amino acidEssential amino acid involved in protein synthesis; not toxic.
L-canalineMetabolite of canavanineLess toxic; used by some insects as a nitrogen source.
Meta-tyrosineNon-protein amino acidExhibits similar anticancer properties; less potent than canavanine.
L-homoarginineHomolog of arginineSimilar structure but different biological activities; less toxic than canavanine.
2-amino-4-guanidinobutyric acidRelated guanidine analogUsed in research but lacks the same level of toxicity .

L-canavanine's unique combination of toxicity and structural similarity to essential amino acids makes it a significant subject of study in both ecological and biomedical contexts.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Solid

Color/Form

Crystals from absolute alcohol

XLogP3

-4.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

176.09094026 g/mol

Monoisotopic Mass

176.09094026 g/mol

Heavy Atom Count

12

LogP

log Kow = -4.26 (est)
-3.324

Appearance

Solid powder

Melting Point

184 °C
MP: 172 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QXB6XSA047

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ L-Canavanine, a selective inhibitor of inducible nitric oxide (NO) synthase, has beneficial effects on the circulatory failure of rats with endotoxin shock. To investigate the direct relationship between these beneficial effects and the inhibition of the formation of NO in response to L-canavanine in endotoxin shock in the rat, we detected changes in venous nitrosyl-hemoglobin (NO-hemoglobin) levels using an electron spin resonance (ESR) assay. Anesthetized rats were injected with lipopolysaccharide (10 mg/kg iv). 1 hr after the lipopolysaccharide injection, the rats were divided into four groups: a lipopolysaccharide group receiving 0.3 mL of saline hourly, an L-canavanine 10 or an L-canavanine 20 group receiving L-canavanine 10 or 20 mg/kg iv hourly, respectively, and an L-NAME group receiving NG-nitro-L-arginine methyl ester (L-NAME) 15 mg/kg followed by 10 mg/kg iv hourly. A sham group received saline instead of lipopolysaccharide, and an L-canavanine group received L-canavanine 20 mg/kg iv hourly, 1 hr after the saline injection. At 5 hr after the lipopolysaccharide or saline injection, pressor responses to noradrenaline (1 ug/kg iv) were obtained. In the lipopolysaccharide group, lipopolysaccharide caused a progressive decrease in mean arterial pressure and an impairment of pressor responsiveness to noradrenaline. Administration of L-canavanine or L-NAME attenuated the endotoxin-induced hypotension and vascular hyporeactivity to noradrenaline. L-Canavanine did not alter mean arterial pressure and the pressor response to noradrenaline in the L-canavanine group. The endotoxin-induced increases in venous levels of NO-hemoglobin were significantly inhibited by L-canavanine or L-NAME. These data indicate that the beneficial hemodynamic effects of L-canavanine are associated with inhibition of the enhanced formation of NO by inducible NO synthase in a rat model of endotoxin shock. L-Canavanine is a potential agent in the treatment of endotoxin shock.
/EXPL THER/ The cardiovascular failure in sepsis may result from increased nitric oxide biosynthesis, through the diffuse expression of an inducible nitric oxide synthase. In such conditions, nitric oxide synthase inhibitors might be of therapeutic value, but detrimental side effects have been reported with their use, possibly related to the blockade of constitutive nitric oxide synthase. Therefore, the use of selective inhibitors of inducible nitric oxide synthase might be more suitable. The aim of this study was to evaluate the effects of L-canavanine, a potentially selective inhibitor of inducible nitric oxide synthase, in an animal model of septic shock. Anesthetized rats were challenged with 10 mg/kg lipopolysaccharide intravenously. One hour later, they randomly received a 5 hr infusion of either L-canavanine (20 mg/hr/kg, n=15), nitro-L-arginine methyl ester (5 mg/hr/kg, n=13) or 0.9% NaCl (2 mL/hr/kg, n=21). Lipopolysaccharide induced a progressive fall in blood pressure and cardiac index, accompanied by a significant lactic acidosis and a marked rise in plasma nitrate. All these changes were significantly attenuated by L-canavanine, which also improved the tolerance of endotoxemic animals to acute episodes of hypovolemia. In addition, L-canavanine significantly increased survival of mice challenged with a lethal dose of lipopolysaccharide. In contrast to L-canavanine, nitro-L-arginine methyl ester increased blood pressure at the expense of a severe fall in cardiac index, while largely enhancing lactic acidosis. This agent did not improve survival of endotoxemic mice. In additional experiments, we found that the pressor effect of L-canavanine in advanced endotoxemia (4 hr) was reversed by L-arginine, confirming that it was related to nitric oxide synthase inhibition. In contrast, L-canavanine did not exert any influence on blood pressure in the very early stage (first hour) of endotoxemia or in the absence of lipopolysaccharide exposure, indicating a lack of constitutive nitric oxide synthase inhibition by this agent. In conclusion, L-canavanine produced beneficial hemodynamic and metabolic effects and improved survival in rodent endotoxic shock. The actions of L-canavanine were associated with a selective inhibition of inducible nitric oxide synthase and were in marked contrast to the deleterious consequences of nitro-L-arginine methyl ester, a non-selective nitric oxide synthase inhibitor, in similar conditions.
/EXPL THER/ Administration of lipopolysaccharide to anesthetised rats produced a reduction in mean arterial pressure, an increase in heart rate, and death at 4-6 hr. Intravenous infusion of NG-nitro-L-arginine methyl ester (50 mg/kg), an inhibitor of constitutive and inducible nitric oxide (NO) synthase, 60 min after challenge with lipopolysaccharide, caused an immediate increase in blood pressure followed by a precipitous fall in pressure, and death. In contrast, intravenous infusion of L-canavanine (100 mg/kg), reported to be a selective inhibitor of inducible NO synthase in vitro, 60 min and 180 min after lipopolysaccharide challenge, produced an increase in mean arterial pressure and reversed the lipopolysaccharide induced hypotension. However, in lipopolysaccharide challenged animals protected from hypotension by administration of L-canavanine (60 min post challenge), intravenous infusion of NG-nitro-L-arginine methyl ester at 180 min post challenge caused an immediate rise in mean arterial pressure, followed by a rapid fall in blood pressure and heart rate, and sudden death. In contrast, a second dose of L-canavanine at 180 min post challenge maintained blood pressure for the duration of the experiment. These findings indicate that inhibition of both constitutive and inducible NO synthase during endotoxemia is lethal. However, the use of a selective inhibitor of inducible NO synthase restores mean arterial pressure to baseline, and offers a therapeutic approach to managing hypotension in shock.
/EXPL THER/ There is a clear need for agents with novel mechanisms of action to provide new therapeutic approaches for the treatment of pancreatic cancer. Owing to its structural similarity to L-arginine, L-canavanine, the beta-oxa-analog of L-arginine, is a substrate for arginyl tRNA synthetase and is incorporated into nascent proteins in place of L-arginine. Although L-arginine and L-canavanine are structurally similar, the oxyguanidino group of L-canavanine is significantly less basic than the guanidino group of L-arginine. Consequently, L-canavanyl proteins lack the capacity to form crucial ionic interactions, resulting in altered protein structure and function, which leads to cellular death. Since L-canavanine is selectively sequestered by the pancreas, it may be especially useful as an adjuvant therapy in the treatment of pancreatic cancer. This novel mechanism of cytotoxicity forms the basis for the anticancer activity of L-canavanine and thus, arginyl tRNA synthetase may represent a novel target for the development of such therapeutic agents.
For more Therapeutic Uses (Complete) data for (L)-CANAVANINE (8 total), please visit the HSDB record page.

Vapor Pressure

3.18X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

543-38-4

Absorption Distribution and Excretion

The toxicity of L-canavanine was investigated because of its demonstrated potential as an antitumor drug. This natural product was only slightly toxic to Sprague-Dawley rats following a single sc injection: the LD50 was 5.9 +/- 1 8 g/kg in adult rats and 5.0 +/- 1.0 g/kg in 10-day-old rats. Following a single dose of 2.0 g/kg, the systemic clearance value for canavanine in adult rats was 0.114 liter/hr, the volume of distribution at steady state was 0.154 liter, and the half-life was 1.56 hr. Forty-eight percent of the dose was excreted unaltered in the urine following an iv injection, and 16% of a sc dose was recovered in the urine. Bioavailability of a 2.0 g/kg sc dose was 72%. Single oral doses of canavanine were less toxic to adult rats than sc injections. Bioavailability of a 2.0 g/kg po dose was 43%, and only 1% of the administered canavanine was recovered in the urine. Twenty-one percent of the administered canavanine remained in the gastrointestinal tract 24 hr after an oral dose. Less than 1% of a 2.0 g/kg dose of L-[guanidinooxy-(14)C]canavanine was incorporated into the proteins of adult and neonatal rats 4 or 24 hr following administration. Repeated sc administration of canavanine resulted in more severe toxicity. Weight loss and alopecia were observed in rats given daily sc canavanine injections for 7 days. Food intake was decreased by 80% in adult rats subjected to this dosing regimen, but returned to normal after canavanine injections were terminated. Histological studies of tissues from adult rats treated with 3.0 g/kg canavanine daily for 6 days revealed pancreatic acinar cell atrophy and fibrosis. Serum amylase and lipase levels were elevated following one sc injection of 2.0 g/kg canavanine; after three daily injections both serum enzymes were depleted. Elevations in serum glucose and urea nitrogen, and depletion of cholesterol, were observed. The most significant changes were severe attenuations of serum aspartate aminotransferase, alanine aminotransferase, and alkaline phosphatase activity.

Metabolism Metabolites

L-Canavanine (CAV) is an arginine (ARG) analog isolated from the jack bean, Canavalia ensiformis. CAV becomes incorporated into cellular proteins of MIA PaCa-2 human pancreatic cancer cells and the aberrant, canavanyl proteins are not preferentially degraded. Hydrolytic cleavage of CAV to canaline (CAN) and urea is mediated by arginase. CAN is a potent metabolite that inactivates vitamin B6-containing enzymes and may inhibit cell growth. To determine the presence of arginase and its specificity for ARG and CAV in MIA PaCa-2 cells, a radiometric assay, which quantifies the (14)C released from the hydrolytic cleavage of L-[guanidino-(14)C]ARG or L-[guanidinooxy-(14)C]CAV mediated by arginase, was employed. Insignificant amounts of (14)CO2 were released when cells were exposed to [(14)C]CAV or to [(14)C]ARG. Pancreatic cancer cells secrete a negligible amount of arginase. Cytotoxic effects of CAN and CAV were compared on cells exposed to varying concentrations of ARG. These studies provide evidence that CAV's cytotoxic effects on MIA PaCa-2 cells cannot be attributed to conversion to the active metabolite CAN. A slower and decreased hydrolysis of CAV by arginase allows CAV to persist and increases its chances of incorporating into proteins in these cells. Lack of considerable amounts of arginase in the pancreas makes CAV a worthy candidate for further studies in pancreatic cancer.
L-Canavanine and its arginase-catalyzed metabolite, L-canaline, are two novel anticancer agents in development. Since the immunotoxic evaluation of agents in development is a critical component of the drug development process, the antiproliferative effects of L-canavanine and L-canaline were evaluated in vitro. Both L-canavanine and L-canaline were cytotoxic to peripheral blood mononucleocytes (PBMCs) in culture. Additionally, the mononucleocytes were concurrently exposed to either L-canavanine or L-canaline and each one of a series of compounds that may act as metabolic inhibitors of the action of L-canavanine and L-canaline (L-arginine, L-ornithine, D-arginine, L-lysine, L-homoarginine, putrescine, L-omega-nitro arginine methyl ester, and L-citrulline). The capacity of these compounds to overcome the cytotoxic effects of L-canavanine or L-canaline was assessed in order to provide insight into the biochemical mechanisms that may underlie the toxicity of these two novel anticancer agents. The results of these studies suggest that the mechanism of L-canavanine toxicity is mediated through L-arginine-utilizing mechanisms and that the L-canavanine metabolite, L-canaline, is toxic to human PBMCs by disrupting polyamine biosynthesis. The elucidation of the biochemical mechanisms associated with the effects of L-canavanine and L-canaline on lymphoproliferation may be useful for maximizing the therapeutic effectiveness and minimizing the toxicity of these novel anticancer agents.
The metabolism of L-canavanine, a nonprotein amino acid with significant antitumor effects, was investigated. L-Canavanine, provided at 2.0 g/kg, was supplemented with 5 uCi of L-[guanidinooxy-(14)C]canavanine (58 uCi/mumol) and administered iv, sc, or orally to female Sprague-Dawley rats weighing approximately 200 g. 14C recovery in the urine at 24 hr was 83, 68, or 61%, respectively, of the administered dose. Another 5-8% of the (14)C was expired as (14)CO2. The gastrointestinal tract contained 21% of orally administered (14)C. Serum, feces, tissues, and de novo synthesized proteins only accounted for a few percent of the original dose by any administrative route. Analysis of the (14)C-containing urinary metabolites revealed that [(14)C] urea accounted for 88% of the urinary radioactivity for an iv injection, 75% for sc administration, and 50% following an oral dose. By all routes of administration, [(14)C]guanidine represented 5% of the radioactivity in the urine and [(14)C]guanidinoacetic acid accounted for 2%. Serum and urine amino acid analysis showed a markedly elevated ornithine level. Basic amino acids such as histidine, lysine, and arginine were also higher in the urine. Plasma ammonia levels were determined following oral canavanine doses of 1.0, 2.0, and 4.0 g/kg. A rapid but transient elevation in plasma ammonia was observed only at the 4.0 g/kg dose. This indicates that elevated plasma ammonia is not a likely cause of canavanine toxicity at the drug concentrations used in this study.
It was observed previously that hydroxyguanidine is formed in the reaction of canavanine(2-amino-4-guanidinooxybutanoate) with amino acid oxidases. The present work shows that hydroxyguanidine is formed by a nonenzymatic beta,gamma-elimination reaction following enzymatic oxidation at the alpha-C and that the abstraction of the beta-H is general-base catalyzed. The elimination reaction requires the presence in the alpha-position of an anion-stabilizing group--the protonated imino group (iminium ion group) or the carbonyl group. The iminium ion group is more activating than the carbonyl group. Elimination is further facilitated by protonation of the guanidinooxy group. The other product formed in the elimination reaction was identified as vinylglyoxylate (2-oxo-3-butenoate), a very highly electrophilic substance. The product resulting from hydrolysis following oxidation was identified as alpha-keto-gamma-guanidinooxybutyrate (ketocanavanine). The ratio of hydroxyguanidine to ketocanavanine depended upon the concentration and degree of basicity of the basic catalyst and on pH. In the presence of semicarbazide, the elimination reaction was prevented because the imino group in the semicarbazone derivative of ketocanavanine is not significantly protonated. Incubation of canavanine with 5'-deoxypyridoxal also yielded hydroxyguanidine. Since the elimination reactions take place under mild conditions, they may occur in vivo following oxidation at the alpha-C of L-canavanine (ingested or formed endogenously) or of other amino acids with a good leaving group in the gamma-position (e.g., S-adenosylmethionine, methionine sulfoximine, homocyst(e)ine, or cysteine-homocysteine mixed disulfide) by an L-amino acid oxidase, a transaminase, or a dehydrogenase. Therefore, vinylglyoxylate may be a normal metabolite in mammals which at elevated concentrations may contribute to the in vivo toxicity of canavanine and of some of the other above-mentioned amino acids.

Associated Chemicals

(+-)-Canavanine; 13269-28-8

Wikipedia

Canavanine

Methods of Manufacturing

A nonprotein amino acid obtained from jack bean /SRP: Canavalia ensiformis/ meal.

General Manufacturing Information

L-Canavanine, a potentially toxic antimetabolite of L-arginine that is stored by many leguminous plants, has demonstrative antineoplastic activity against a number of animal-bearing carcinomas and cancer cell lines. This investigation evaluated the natural abundance of this anti-cancer compound in commercially available sprouts, and in ten varieties of the seed of alfalfa, Medicago sativa (L.). Canavanine abundance in commercially grown sprouts varied according to the source; the young plant stored appreciable canavanine that ranged from 1.3 to 2.4% of the dry matter. Alfalfa seeds were also rich in this nonprotein amino acid as the canavanine content varied from 1.4 to 1.8% of the dry matter. On average, the tested seeds contained 1.54 =/- 0.03% canavanine. Alfalfa seed canavanine content was comparable to the levels found in the seeds of representative members of the genus Canavalia, which are amongst the more abundance sources of this antimetabolite.

Analytic Laboratory Methods

The major stored nitrogen compound in alfalfa seeds is canavanine. To identify this nonprotein amino acid from seed extract and sprout water, a qualitative micro-thin-layer chromatography method was developed. Successful separation and identification was achieved using microsilica plates, a 70:30 ethyl alcohol-water solvent system, and 1% ammonium disodium pentacyanoammineferrate II for color development. This quick method was used to identify canavanine (sensitivity 50 microg) from irradiated and nonirradiated alfalfa and clover seed extracts and alfalfa sprout water. Broccoli and radish seed extracts were negative for canavanine. This simple method is useful to track the release and decrease of canavanine in the sprout water.
The amino acid canavanine is a potentially toxic constituent of leguminous seeds. The aim of the present study was to determine the ability of different processing methods to reduce canavanine in sword beans (Canavalia gladiata). For this purpose a method for the detection and quantification of canavanine was developed using reversed-phase high-performance liquid chromatography of the dabsylated derivatives. The recovery of canavanine using this method was 88-91%. Optimum extraction of canavanine from raw and processed beans was obtained by addition of hot water prior to overnight soaking. The results obtained with this method agree well with previously published values for raw seeds. The method is sensitive, specific and can successfully be applied to the detection of canavanine in legumes. Overnight soaking and boiling in excess water followed by decanting gave the most pronounced reduction in canavanine content (around 50%), followed by boiling and decanting excess water (34%). Roasting as used in this study and autoclaving were less effective in reducing the canavanine content.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Interactions

The growth and development of final-stadium tobacco hornworm, manduca sexta (sphingidae) larvae fed a 2.5 mmole l-canavanine containing diet was markedly disrupted. Such canavanine-mediated disruption of larval growth was intensified greatly when these organisms were fed a canavanine-containing diet supplemented with a 1:10 molar ratio of l-arginine, l-citrulline, l-ornithine, or l-2,4-diaminobutyric acid; the larvae possess enhanced hemolymph volume (edema) and a significant mortality results from incomplete larval-pupal ecdysis.
The modulatory effects of a non-selective endothelin receptor antagonist, bosentan, were investigated together with those of relatively selective inducible nitric oxide synthase inhibitors, aminoguanidine and L-canavanine, on mesenteric blood flow decrease, liver and spleen injury elicited by endotoxemia. Swiss albino mice (20-40 g) were administered intraperitoneally bosentan (3, 10 or 30 mg/kg), aminoguanidine (15 mg/kg) or L-canavanine (20 or 100 mg/kg) 10 min before they received saline or Escherichia coli endotoxin (10 mg/kg). After 4 hr, the mice were anesthetized, mesenteric blood flow values were measured, spleen and liver weight/body weight ratios were determined and the organs were examined histopathologically. Endotoxin decreased mesenteric blood flow (mL/min), saline: 3.0 +/- 0.2; endotoxin: 2.2 +/- 0.2: n=10, p<0.05), increased the weight of liver (g per kg body weight, saline: 47.5 +/- 2.0; endotoxin: 60.8 +/- 1.9: n=10, p<0.05) and spleen (g per kg body weight, saline: 3.9 +/- 0.5; endotoxin: 8.6 +/- 0.9; n=10, p<0.01) while it inflicted significant histopathological injury to both organs. Bosentan was ineffective at 3 mg/kg but at 10 and 30 mg/kg doses, it abolished all the deleterious effects of endotoxin without exception. Aminoguanidine blocked most of the effects of endotoxin except those on spleen. In contrast, L-canavanine blocked only the endotoxin-induced increase in liver weight but itself increased spleen weight and failed to block any other effects of endotoxin. Thus, it can be speculated that the beneficial effects of aminoguanidine are produced largely by mechanisms other than selective inducible nitric oxide synthase inhibition since L-canavanine was not fully effective. The beneficial effects of endothelin inhibition by using bosentan in endotoxemia can be further exploited for the understanding and the therapy of sepsis-related syndromes.
The effects of L-canavanine, an inhibitor of nitric oxide synthase, on endotoxin-induced shock was investigated in the pentobarbitone anesthetized rat. Endotoxin infusion (2.5 mg kg-1 hr-1 over 6 hr) produced progressive and marked hypotension and hypoglycemia. Electron microscopy showed marked changes in the kidney, comprising severe endothelial cell disruption and the accumulation of platelets in the blood vessels. In the lung, there was marked accumulation of polymorphonuclear leukocytes in small blood vessels and endothelial disruption. Treatment with L-canavanine (10 mg kg-1 by bolus injection each hour starting 70 min after endotoxin or saline infusion) significantly reduced endotoxin-induced hypotension, without any effect on the hypoglycemia. This treatment markedly reduced the endotoxin-induced electron microscopical changes in the kidneys and lungs. Although L-canavanine, like L-NAME, inhibited both cerebellar constitute and splenic inducible nitric oxide synthase in vitro, in contrast to L-NAME it did not modify either arterial blood pressure or carotid artery blood flow in control rats. The data are consistent with L-canavanine being a selective inhibitor of inducible nitric oxide synthase, at least in vivo, and suggest that inhibitors of this enzyme may be beneficial in endotoxin-induced shock.
The effects of L-canavanine and cadmium on the ribonucleoprotein constituents of HeLa S3 cells have been analyzed. Both chemicals induce a similar pattern of alterations in different RNP structures as well as in both RNA and protein synthesis. Pulse and chase autoradiographic experiments reveal that both canavanine and cadmium induce a preferential inhibition of nucleolar RNA synthesis and a slowdown in the transport or processing of nucleolar and extranucleolar RNA. Nucleoli become round and compact. Accumulation of perichromatin granules and fibrils occurs, there is a depletion of interchromatin fibrils, and nuclear formations appear which seem to be involved in the morphogenesis of perichromatin granules accumulated during the treatments. The appearance of clusters of 29- to 35-nm granules might be related with a deficient assembling of constituents of perichromatin granules. The effects of different inhibitors of the transcriptional processes on the accumulation of perichromatin granules suggest that these granules represent a particular subpopulation of hnRNP.
On the basis of several physiological properties of L-canavanine, we have tested the prediction that this analogue of arginine would enhance the cytotoxic effects of gamma-rays in mammalian cells. Using the human colonic tumor cell line, HT-29, time-dose studies were performed with log-phase cultures in order to determine conditions which maximize the incorporation of L-canavanine into cellular proteins while leaving a large fraction of the cells viable for subsequent gamma-ray survival measurements. At an input ratio of 2.5 (L-canavanine:arginine), the analogue exerted a cytostatic effect on the cells for at least 6 days following one cell division. Little cell killing (less than 20%) by clonogenicity was caused by L-canavanine during the first 12 hr of treatment of log-phase cells, even at a L-canavanine:arginine ratio of 20. A 24-hr exposure, however, produced an exponential decrease in survival as a function of L-canavanine concentration. The interaction between L-canavanine treatment and gamma-ray damage with respect to cell survival was examined under several conditions and times based on the above findings. Optimal enhancement of X-ray-induced cytotoxicity (assayed by loss of clonogenicity) was observed with a 48-hr exposure to the analogue at a L-canavanine:arginine ratio of 10. A marked increase in radiosensitivity was observed when L-canavanine was administered either before or after irradiation of the cells. In both protocols, enhancement was seen at all radiation doses. Together with our earlier findings showing the antitumor activity of L-canavanine in L1210 murine leukemia, these results suggest the potential usefulness of this amino acid analogue in the treatment of cancer.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Ntuli SSBN, Gelderblom WCA, Katerere DR. The mutagenic and antimutagenic activity of Sutherlandia frutescens extracts and marker compounds. BMC Complement Altern Med. 2018 Mar 15;18(1):93. doi: 10.1186/s12906-018-2159-z. PubMed PMID: 29544492; PubMed Central PMCID: PMC5856389.
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